molecular formula C19H25F3N2O B5968863 N-cyclopropyl-3-{1-[4-(trifluoromethyl)benzyl]-3-piperidinyl}propanamide

N-cyclopropyl-3-{1-[4-(trifluoromethyl)benzyl]-3-piperidinyl}propanamide

Cat. No.: B5968863
M. Wt: 354.4 g/mol
InChI Key: OVKRQBDOTHZAEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-3-{1-[4-(trifluoromethyl)benzyl]-3-piperidinyl}propanamide, also known as CPP-115, is a drug that has gained significant attention in the scientific community due to its potential in treating various neurological disorders. CPP-115 is a derivative of vigabatrin, an antiepileptic drug, and has been shown to have a higher potency and selectivity for its target enzyme, gamma-aminobutyric acid (GABA) transaminase.

Mechanism of Action

N-cyclopropyl-3-{1-[4-(trifluoromethyl)benzyl]-3-piperidinyl}propanamide inhibits the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to a decrease in neuronal excitability and seizure activity.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, which leads to a decrease in neuronal excitability and seizure activity. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction and decrease anxiety-like behavior in rodents. However, the long-term effects of this compound on the brain and body are still unknown.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopropyl-3-{1-[4-(trifluoromethyl)benzyl]-3-piperidinyl}propanamide is its high potency and selectivity for GABA transaminase, which makes it a useful tool for studying the role of GABA in neurological disorders. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in experiments.

Future Directions

There are several future directions for research on N-cyclopropyl-3-{1-[4-(trifluoromethyl)benzyl]-3-piperidinyl}propanamide. One area of interest is its potential in treating other neurological disorders such as Parkinson's disease and schizophrenia. Another area of interest is the development of more potent and selective GABA transaminase inhibitors. Finally, the long-term effects of this compound on the brain and body need to be studied further to determine its safety and efficacy as a therapeutic agent.

Synthesis Methods

N-cyclopropyl-3-{1-[4-(trifluoromethyl)benzyl]-3-piperidinyl}propanamide can be synthesized through a three-step process. The first step involves the protection of vigabatrin's amino group with tert-butyloxycarbonyl (Boc) to form Boc-vigabatrin. The second step involves the substitution of the Boc group with a piperidine ring using 1-benzylpiperidin-4-ol and triethylamine. The final step involves the deprotection of the Boc group using trifluoroacetic acid to form this compound.

Scientific Research Applications

N-cyclopropyl-3-{1-[4-(trifluoromethyl)benzyl]-3-piperidinyl}propanamide has been studied extensively for its potential in treating various neurological disorders such as epilepsy, addiction, and anxiety. In preclinical studies, this compound has been shown to increase GABA levels in the brain, which leads to a decrease in neuronal excitability and seizure activity. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction and decrease anxiety-like behavior in rodents.

Properties

IUPAC Name

N-cyclopropyl-3-[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25F3N2O/c20-19(21,22)16-6-3-15(4-7-16)13-24-11-1-2-14(12-24)5-10-18(25)23-17-8-9-17/h3-4,6-7,14,17H,1-2,5,8-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKRQBDOTHZAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)C(F)(F)F)CCC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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